molecular formula C12H7BrN2O2S B13464103 2-(3-Bromomethyl-isothiazol-5-yl)-isoindole-1,3-dione CAS No. 1258841-01-8

2-(3-Bromomethyl-isothiazol-5-yl)-isoindole-1,3-dione

Cat. No.: B13464103
CAS No.: 1258841-01-8
M. Wt: 323.17 g/mol
InChI Key: OXGSNRBPVAFLPE-UHFFFAOYSA-N
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Description

2-(3-Bromomethyl-isothiazol-5-yl)-isoindole-1,3-dione is a specialized synthetic compound designed for advanced chemical and pharmacological research. This molecule integrates two privileged pharmacophores: the isoindole-1,3-dione (phthalimide) moiety and the isothiazole ring, creating a versatile scaffold for developing novel bioactive agents . The isoindole-1,3-dione group is a significant structural component in various substances with documented biological activity. Research indicates that derivatives containing this fragment can exhibit notable analgesic (pain-relieving) properties . Furthermore, this moiety is actively investigated for its potential role in creating acetylcholinesterase (AChE) inhibitors , which are relevant for neurological condition research, as they can interact with both the catalytic and peripheral sites of the enzyme . The isothiazole ring is a versatile heterocycle frequently employed in medicinal chemistry. Its derivatives show a broad spectrum of pharmacological activities , and the ring system itself is a common feature in the design of new therapeutic candidates . The presence of a reactive bromomethyl (-CH2Br) group on the isothiazole ring is a critical functional feature. This group acts as an excellent alkylating agent, enabling researchers to readily conjugate this molecule to other nucleophiles such as amines, thiols, or other complex molecular architectures. This makes the compound an invaluable chemical building block or a linker for synthesizing more complex molecules, proteolysis-targeting chimeras (PROTACs), or for bioconjugation applications in chemical biology . Primary Research Applications: • Medicinal Chemistry: Serves as a key intermediate for the synthesis and optimization of new chemical entities with potential pharmacological activity. • Chemical Biology: Used as a versatile linker or functional handle for probing biological systems and designing targeted molecular probes. • Neuroscience Research: Exploration of compounds for potential application in neurological disorders, building on the profile of related structures . Important Notice: This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

1258841-01-8

Molecular Formula

C12H7BrN2O2S

Molecular Weight

323.17 g/mol

IUPAC Name

2-[3-(bromomethyl)-1,2-thiazol-5-yl]isoindole-1,3-dione

InChI

InChI=1S/C12H7BrN2O2S/c13-6-7-5-10(18-14-7)15-11(16)8-3-1-2-4-9(8)12(15)17/h1-5H,6H2

InChI Key

OXGSNRBPVAFLPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=NS3)CBr

Origin of Product

United States

Preparation Methods

Thermal Cyclization of 4-Hydroxyphthalic Acid

A common starting material is 4-hydroxyphthalic acid , which upon heating at approximately 200 °C under solvent-free conditions undergoes dehydration to form 5-hydroxyisobenzofuran-1,3-dione (phthalic anhydride derivative). This intermediate is isolated as a white solid with quantitative yield and serves as the precursor for phthalimide derivatives (Table 1).

Formation of Phthalimide Derivatives

The phthalic anhydride derivative reacts with various amines under reflux in toluene with molecular sieves to yield phthalimide derivatives. This step is crucial for introducing different substituents at the nitrogen of the isoindoline-1,3-dione ring, enabling further functionalization.

Step Reactants Conditions Product Yield
1 4-Hydroxyphthalic acid Heat 200 °C, solvent-free 5-Hydroxyisobenzofuran-1,3-dione Quantitative
2 Phthalic anhydride + amine Reflux in toluene, molecular sieves Phthalimide derivatives (5a-5k) Quantitative

Introduction of Bromomethyl Group at the Isoindoline-1,3-dione 2-Position

Bromomethylation via Nucleophilic Substitution

The 2-position of the isoindoline-1,3-dione ring can be functionalized by bromomethylation, often through substitution reactions involving bromomethyl reagents such as bromomethyl bromide or related electrophiles. The resulting 2-(bromomethyl)isoindoline-1,3-dione (also known as N-(bromomethyl)phthalimide) is a key intermediate.

Alternative Synthetic Routes

Some literature reports the preparation of bromomethylated isoindoline-1,3-dione derivatives via O-alkylation reactions using bromomethyl-containing compounds, followed by purification steps to isolate the bromomethylated product.

Synthesis of the 3-Bromomethyl-Isothiazol-5-yl Moiety

Preparation of Bromomethylated Isothiazole Derivatives

The bromomethyl-isothiazolyl fragment is typically synthesized by bromomethylation of the corresponding isothiazole precursor. This involves:

  • Starting from 3-substituted isothiazole derivatives.
  • Bromomethylation using reagents like N-bromosuccinimide (NBS) or bromomethyl halides under controlled conditions.
  • Purification to obtain the bromomethyl-isothiazol-5-yl intermediate.

While specific detailed procedures for this exact fragment are scarce, related bromomethylations of heterocycles such as furan-2,5-dione derivatives have been reported with high yields and good regioselectivity.

Coupling of Bromomethyl-Isothiazol-5-yl to Isoindoline-1,3-dione

Nucleophilic Substitution or Cross-Coupling

The final step involves coupling the bromomethyl-isothiazol-5-yl moiety to the isoindoline-1,3-dione core at the 2-position. This can be achieved by:

  • Nucleophilic substitution reactions where the bromomethyl group acts as an electrophile reacting with nucleophilic sites on the isoindoline-1,3-dione derivative.
  • Alternatively, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) if suitable boronic acid or stannane derivatives are prepared, although this is less common for this specific compound.

Representative Synthetic Scheme

A representative synthetic route based on literature analogues is summarized below:

Step Reaction Type Reactants Conditions Product
1 Cyclization 4-Hydroxyphthalic acid Heat 200 °C Phthalic anhydride derivative
2 Imidation Phthalic anhydride + amine Reflux in toluene Phthalimide derivative
3 Bromomethylation Phthalimide derivative + bromomethyl reagent Controlled substitution conditions 2-(Bromomethyl)isoindoline-1,3-dione
4 Bromomethylation Isothiazole derivative + bromomethyl reagent Bromination conditions (e.g., NBS) 3-Bromomethyl-isothiazol-5-yl intermediate
5 Coupling 2-(Bromomethyl)isoindoline-1,3-dione + isothiazol intermediate Nucleophilic substitution or cross-coupling 2-(3-Bromomethyl-isothiazol-5-yl)-isoindole-1,3-dione

Experimental Data and Characterization

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical environment of protons and carbons, ensuring the correct substitution pattern on the isoindoline-1,3-dione and isothiazole rings.
  • Infrared Spectroscopy (IR): Confirms the presence of characteristic imide carbonyl stretches and other functional groups.
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) verifies molecular weight and purity.
  • Elemental Analysis: Provides empirical formula confirmation.

Yield and Purity

Reported yields for analogous bromomethylation and coupling steps are generally high, often exceeding 70%, with purification by recrystallization or chromatography to achieve high purity.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Typical Yield (%) References
Isoindoline-1,3-dione core formation Thermal cyclization 4-Hydroxyphthalic acid, heat 200 °C Quantitative
Phthalimide derivative synthesis Reaction with amines Reflux in toluene, molecular sieves Quantitative
Bromomethylation of phthalimide Nucleophilic substitution Bromomethyl bromide or NBS 70–85
Bromomethylation of isothiazole Bromination with NBS Controlled bromination 65–90
Coupling to form target compound Nucleophilic substitution or cross-coupling Base or metal catalyst, solvent 60–80

Chemical Reactions Analysis

Types of Reactions

2-[3-(bromomethyl)-1,2-thiazol-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different functionalized isoindole compounds .

Scientific Research Applications

2-[3-(bromomethyl)-1,2-thiazol-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(bromomethyl)-1,2-thiazol-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Features

The isoindole-1,3-dione core is common among analogs, but substituents vary significantly, influencing electronic and steric properties:

  • Target Compound: The 3-bromomethyl-isothiazole substituent introduces a reactive bromine atom and a sulfur-containing heterocycle.
  • Compound 13c (): Contains a methyl-thioxo-triazolidinyl group.
  • Compound 4j (): Features a bromophenyl-benzoxazole substituent. The benzoxazole moiety contributes aromaticity and π-stacking capabilities, differing from the isothiazole in the target compound .
  • 2-[(2-Chloro-thiazolyl)methyl]-isoindole-dione (): Substitutes bromine with chlorine and isothiazole with thiazole. Chlorine’s lower polarizability compared to bromine may reduce reactivity in substitution reactions .
Table 1: Structural and Functional Group Comparison
Compound Key Substituents Functional Groups
Target Compound 3-Bromomethyl-isothiazole C=O, C-Br, S, N
Compound 13c Methyl-thioxo-triazolidine C=O, C=S, NH
Compound 4j Bromophenyl-benzoxazole C=O, C-Br, C=N (oxadiazole)
2-[(2-Chloro-thiazolyl)methyl]-dione Chloro-thiazole C=O, C-Cl, S, N

Physicochemical Properties

Data from analogs highlight trends in stability and reactivity:

  • Melting Points : Compound 13c exhibits a melting point >300°C, attributed to strong intermolecular hydrogen bonding from NH and C=S groups . The target compound’s melting point is unreported but likely lower due to the flexible bromomethyl group.
  • IR Spectroscopy :
    • All analogs show C=O stretches (1700–1800 cm⁻¹) from the isoindole-dione core.
    • The C-Br stretch in Compound 4j appears at 530 cm⁻¹ , while the target compound’s C-Br may shift slightly due to the isothiazole environment.
    • Compound 13c’s C=S stretch at 1217 cm⁻¹ is absent in the target compound.

Biological Activity

2-(3-Bromomethyl-isothiazol-5-yl)-isoindole-1,3-dione is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition. This article reviews the current understanding of its biological activity based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of 2-(3-Bromomethyl-isothiazol-5-yl)-isoindole-1,3-dione typically involves multi-step organic reactions that incorporate isothiazole and isoindole moieties. The bromomethyl group is significant for its reactivity, which can be exploited in further chemical modifications or interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindole derivatives, including the compound . For instance, derivatives of isoindole-1,3-dione have exhibited inhibitory effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Table 1: Inhibition Data of Isoindole Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
Compound 3A549114.25
Compound 4A549116.26
Compound 3HeLa148.59
Compound 4HeLa140.60

In vivo studies have also been conducted using nude mice models to evaluate the therapeutic effects of these compounds on tumor growth. The results indicated significant reductions in tumor size and improved survival rates in treated groups compared to controls .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against xanthine oxidase and carbonic anhydrase isoenzymes (hCA I and hCA II). Inhibition studies demonstrated that hybrid isoindole derivatives could effectively inhibit these enzymes, which are critical in various physiological processes and disease states.

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (μM)Reference
Compound 10Xanthine OxidaseNot specified
Compound 11hCA INot specified
Compound 11hCA IINot specified

Case Studies

A notable study evaluated the biological activity of several isoindole derivatives, including those containing the isothiazole moiety. The study found that specific substitutions on the isoindole scaffold significantly influenced their cytotoxicity and enzyme inhibition profiles. This suggests a structure-activity relationship (SAR) that could guide future drug development efforts.

Q & A

Q. How to validate crystallographic data when twinning or disorder occurs?

  • Methodological Answer : SHELXL’s TWIN/BASF commands model twinned crystals, while disorder is resolved using PART/SUMP restraints. High-resolution data (d-spacing < 0.8 Å) and Hirshfeld surface analysis validate atomic positions .

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